![molecular formula C9H7ClO3S2 B13884727 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S2 and a molecular weight of 262.73 g/mol . It is a sulfonyl chloride derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and oxygen atoms in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-methoxybenzo[b]thiophene. One common method is the reaction of 5-methoxybenzo[b]thiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality sulfonyl chloride derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and thiol derivatives, depending on the nucleophile used in the substitution reactions .
Aplicaciones Científicas De Investigación
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: This compound has a similar structure but with a chlorine atom and a methyl group instead of a methoxy group.
Thiophene-2-sulfonyl chloride: A simpler sulfonyl chloride derivative of thiophene without the methoxy group.
Uniqueness
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chloride derivatives .
Propiedades
Fórmula molecular |
C9H7ClO3S2 |
|---|---|
Peso molecular |
262.7 g/mol |
Nombre IUPAC |
5-methoxy-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3 |
Clave InChI |
HYRUILDENNGLHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


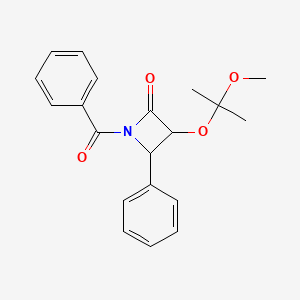
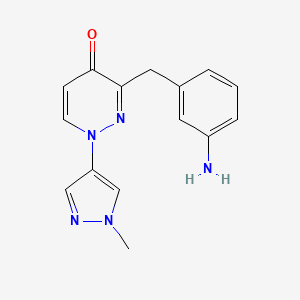
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
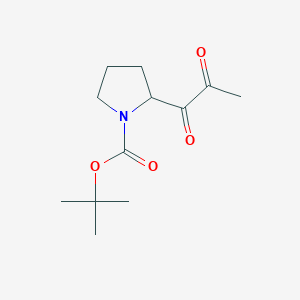
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
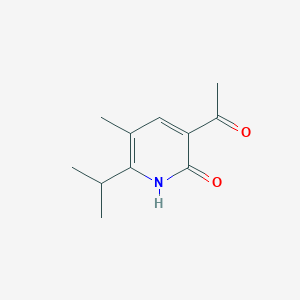
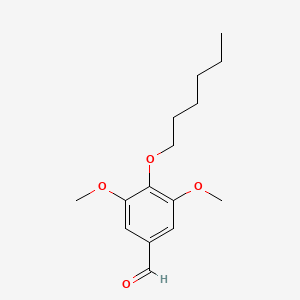
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
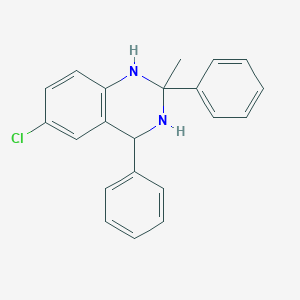
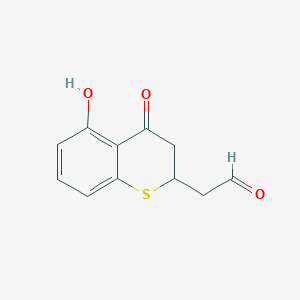
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)


